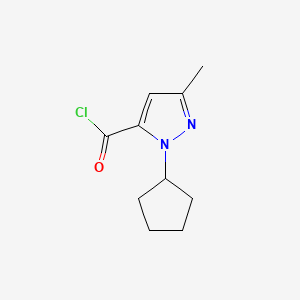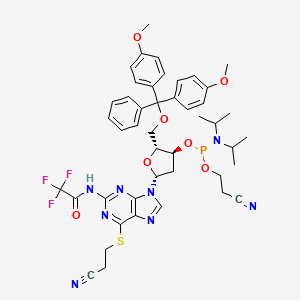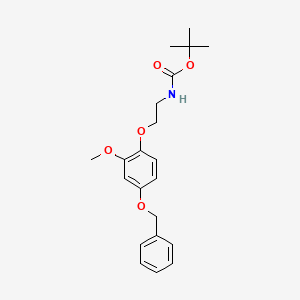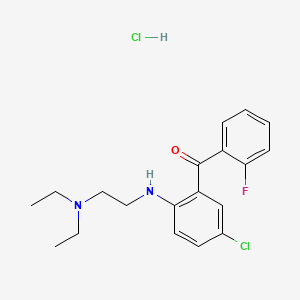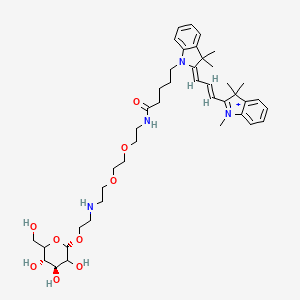
GB1-Cyanine 3
説明
GB1-Cyanine 3 is a synthetic dye that belongs to the cyanine family . Cyanines are a conjugated system between two nitrogen atoms and are commonly used in biological labeling . This compound is also known by its molecular formula C43H63N4O9+ .
Synthesis Analysis
The synthesis of cyanine dyes like this compound involves complex chemical reactions . The formal C2H2 excision from Cy5 occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a conjugated system between two nitrogen atoms . The molecular formula of this compound is C43H63N4O9+ .
Chemical Reactions Analysis
Cyanine dyes, including this compound, undergo photoconversion upon photoexcitation during fluorescent imaging . The carbonyl products generated from singlet oxygen-mediated photooxidation of Cy5 undergo a sequence of carbon–carbon bond-breaking and -forming events to bring about the novel dye-to-dye transformation .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 780.0 g/mol . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Cytomegalovirus (CMV) Research : GB1, as part of the glycoprotein B (gB) genotype of CMV, has been extensively studied. Research has shown the distribution of CMV gB genotypes in different biological samples and patient groups, such as in ocular fluids and blood of AIDS patients with CMV retinitis (Peek et al., 1998), and in different patient demographics including neonates and immunocompromised individuals (Zhang et al., 2011).
Dye Aggregates on DNA Nanotemplates : The spontaneous assembly of cyanine dye aggregates on DNA nanotemplates has been investigated, with implications for DNA-related research and applications. This includes the study of interactions between cyanine dyes and DNA sequences, which is crucial for understanding and developing DNA-based technologies (Seifert et al., 1999).
Nucleotide Binding and GTPase Mechanism : The triphosphate structure of guanylate-binding protein 1 (GBP1) and its implications for nucleotide binding and GTPase mechanism have been studied. This research is significant for understanding the molecular mechanics of GTP-binding proteins, which are fundamental in cellular signaling and function (Prakash et al., 2000).
Cyanine Dye Encapsulation for Imaging and Bioengineering : The chemo-enzymatic synthesis of dendronized polymers for cyanine dye encapsulation has been explored. This research is pivotal for the development of fluorescent dyes used in optical imaging and bioengineering, particularly addressing issues such as dye stability and selectivity (Kumar et al., 2018).
Hepatitis C Virus Replication : GBF1, a host factor required for hepatitis C virus (HCV) replication, has been identified. This research is crucial for understanding the molecular pathways of HCV replication and for developing targeted therapies (Farhat et al., 2016).
Bioimaging Applications : The development of chemosensors based on cyanine platforms, including their applications as bioimaging agents, has been reviewed. This research provides insights into the use of cyanine dyes in biomedical imaging and diagnostics (Sun et al., 2016).
将来の方向性
作用機序
Target of Action
Cyanine dyes, in general, are known to interact with various biological targets, including proteins and nucleic acids . They are widely used as fluorescent probes in biophysics and medical biochemistry due to their unique photophysical properties .
Mode of Action
Cyanine dyes are known for their ability to form j-aggregates, which results in much narrower absorption and emission peaks, along with a redshift in their spectra . This property is often exploited in the design of fluorescent probes.
Biochemical Pathways
Cyanine dyes are known to interact with various biomolecules, affecting their spectral-fluorescent properties . These interactions can influence various biochemical pathways, depending on the specific targets of the dye.
Pharmacokinetics
A study on a similar cyanine dye complexed with albumin showed enhanced pharmacokinetics, suggesting that similar strategies could potentially improve the bioavailability of gb1-cyanine 3 .
Result of Action
Cyanine dyes are known for their ability to serve as potential probes for biomolecules . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth, damping of photoisomerization (if any), and an increase in intersystem crossing to the triplet state .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence enhancement in cyanine dyes is known to be temperature-dependent . Furthermore, the interaction of cyanine dyes with biomolecules can be influenced by the local biochemical environment .
生化学分析
Biochemical Properties
GB1-Cyanine 3 is known for its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is mainly used in the fields of life sciences such as fluorescent labeling of biological macromolecules . Cyanine dyes have enhanced fluorescence upon binding to proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a fluorescent probe. It is used for labeling biological macromolecules, aiding in disease diagnosis, immunoassay, and DNA detection . The exact effects on various types of cells and cellular processes can vary depending on the specific application and experimental conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. As a fluorescent dye, it binds to proteins and enhances fluorescence . This property is utilized in various biochemical analyses to study the structure and function of proteins and other biomolecules.
Temporal Effects in Laboratory Settings
Environmental factors such as ozone can rapidly degrade Cyanine 5, a fluorescent dye commonly used in microarray gene expression studies. Cyanine 3, which includes this compound, is much less affected by atmospheric ozone . This stability makes this compound a reliable choice for long-term studies in laboratory settings.
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. The selection of appropriate animal models is critical in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Cyanine dyes are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
5-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylamino]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62N4O9/c1-42(2)30-13-6-8-15-32(30)46(5)35(42)17-12-18-36-43(3,4)31-14-7-9-16-33(31)47(36)23-11-10-19-37(49)45-22-25-54-28-27-53-24-20-44-21-26-55-41-40(52)39(51)38(50)34(29-48)56-41/h6-9,12-18,34,38-41,44,48,50-52H,10-11,19-29H2,1-5H3/p+1/t34?,38-,39+,40?,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFADTFCQMBTSO-IHRPVSEJSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCOC5C(C(C(C(O5)CO)O)O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCO[C@@H]5C([C@H]([C@@H](C(O5)CO)O)O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63N4O9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747850 | |
| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065004-53-6 | |
| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





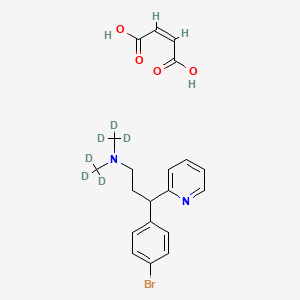
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
